Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate
Description
Historical Context and Discovery Timeline
The compound this compound was first documented in chemical databases in 2007, with its PubChem entry (CID 14730240) created on February 9, 2007. Subsequent modifications to its structural and spectroscopic data were recorded up to May 24, 2025, reflecting ongoing research into its synthetic pathways and applications. Its development aligns with advances in stereoselective synthesis during the early 2000s, particularly methods for constructing β-methoxy-γ-amino acid frameworks, which are essential for modulating peptide conformation and bioactivity.
The discovery of this compound is closely tied to the optimization of dolaisoleucine, a non-proteinogenic amino acid used in ADCs. By 2020, its role as a key intermediate in monomethyl auristatin E (MMAE) synthesis had been established, driven by the demand for cytotoxic payloads in targeted cancer therapies. Patent literature from this period highlights its utility in streamlining the production of auristatin analogues, which require precise stereochemical control at the C3, C4, and C5 positions.
Structural Classification Within β-Methoxy-γ-Amino Acid Derivatives
This compound belongs to the β-methoxy-γ-amino acid derivative family, distinguished by its:
- β-methoxy group at the C3 position, which influences hydrogen-bonding interactions in peptide backbones.
- γ-amino acid core , where the amino group is positioned at C4, enabling conformational rigidity through intramolecular hydrogen bonding.
- Branching alkyl groups (tert-butyl at C1 and methyl at C5), which enhance steric shielding and metabolic stability.
The compound’s IUPAC name, (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, specifies its stereochemistry, critical for its biological activity. The R configuration at C3, S at C4, and S at C5 ensure optimal spatial alignment for interactions with biological targets, such as tubulin in the case of MMAE.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₃₀ClNO₃ |
| Molecular Weight | 295.84 g/mol |
| Stereochemistry | 3R,4S,5S |
| Functional Groups | tert-butyl ester, methoxy, methylamino, branched alkyl chain |
Biological Significance in Natural Product Analogues
This compound’s biological relevance stems from its role as a precursor to dolaisoleucine, a component of dolastatins—antimitotic peptides isolated from marine mollusks. Dolastatins and their synthetic analogues, such as MMAE, inhibit microtubule assembly, making them potent cytotoxins in ADCs. The tert-butyl ester group in the compound enhances solubility during synthetic steps, while the methoxy and methylamino groups contribute to binding affinity with tubulin.
Recent studies emphasize its utility in constructing hybrid natural product analogues. For example, coupling this intermediate with monoclonal antibodies via protease-cleavable linkers has yielded ADCs with sub-nanomolar potency against lymphoma and breast cancer cell lines. The stereochemical purity of the compound, ensured by advanced catalytic asymmetric synthesis methods, is pivotal for maintaining the therapeutic index of these ADCs.
Table 2: Applications in Drug Development
| Application | Role of Compound |
|---|---|
| ADC Payload Synthesis | Core structure for MMAE, ensuring tubulin-binding activity |
| Peptide Modification | Introduces conformational constraints in dolaisoleucine-containing peptides |
| Prodrug Design | tert-butyl ester improves pharmacokinetics of parent molecules |
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O4/c1-10-13(4)17(21(8)18(23)16(20)12(2)3)14(24-9)11-15(22)25-19(5,6)7/h12-14,16-17H,10-11,20H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLWRFNWDBPHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate generally follows a peptide coupling approach combined with protecting group strategies and stereoselective synthesis:
Step 1: Synthesis of the amino acid derivatives
The starting materials are typically protected amino acids or amino acid derivatives such as (S)-2-amino-3-methylbutanoic acid (valine derivative) and a suitably functionalized 3-methoxy-5-methylheptanoic acid derivative.Step 2: Protection of functional groups
The carboxylic acid is protected as a tert-butyl ester to prevent unwanted reactions during coupling. Amino groups may be protected or methylated as needed.Step 3: Peptide bond formation
The key amide bond between the 4-position amino substituent and the 2-amino-3-methylbutanoyl moiety is formed using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) under mild conditions to preserve stereochemistry.Step 4: Introduction of methylamino substituent
Methylation of amino groups can be achieved by reductive amination or direct methylation using reagents like formaldehyde and sodium cyanoborohydride or methyl iodide under controlled conditions.Step 5: Final deprotection and purification
After coupling and functional group modifications, the tert-butyl ester can be selectively removed under acidic conditions if needed, or retained if the ester form is desired. Purification is typically done by chromatography.
Detailed Preparation Methods from Literature and Patents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of tert-butyl 3-methoxy-5-methylheptanoate | Esterification of 3-methoxy-5-methylheptanoic acid with isobutylene in presence of acid catalyst (e.g., H2SO4) or via tert-butyl alcohol and DCC coupling | Protects carboxyl group as tert-butyl ester |
| 2 | Synthesis of (S)-2-amino-3-methylbutanoic acid derivative | Commercially available or synthesized via Strecker synthesis or enzymatic resolution | Ensures correct stereochemistry at amino acid center |
| 3 | Peptide coupling | Use of coupling agents like HATU, EDC, or DCC with base (DIPEA or NMM) in solvents such as DMF or DCM | Mild conditions to avoid racemization |
| 4 | Methylation of amino group | Reductive amination with formaldehyde and NaBH3CN or methyl iodide alkylation | Controls degree of methylation |
| 5 | Purification | Silica gel chromatography or preparative HPLC | Ensures high purity and stereochemical integrity |
Research Findings and Optimization
- Stereochemical control is critical; use of chiral starting materials and mild coupling conditions minimizes racemization.
- Protecting group strategy : tert-butyl esters are preferred for their stability during coupling and easy removal under acidic conditions.
- Coupling efficiency : Uronium-based reagents (HATU, TBTU) provide higher yields and fewer side products compared to carbodiimides.
- Methylation step : Reductive amination is favored for selective mono-methylation without overalkylation.
- Purification : Reverse-phase HPLC is often employed for final product isolation due to the compound’s polarity and complexity.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Advantages | Disadvantages |
|---|---|---|---|
| Esterification | Acid-catalyzed tert-butyl ester formation | High yield, stable protecting group | Requires acid-sensitive substrate tolerance |
| Peptide coupling | HATU/EDC with DIPEA in DMF | High coupling efficiency, low racemization | Cost of reagents, solvent handling |
| Amino group methylation | Reductive amination with formaldehyde/NaBH3CN | Selective methylation, mild conditions | Requires careful control to avoid overmethylation |
| Purification | Silica gel chromatography / preparative HPLC | High purity, stereochemical integrity | Time-consuming, solvent use |
Representative Patent Example
A patent (US8722629B2) describes the preparation of auristatin derivatives structurally related to this compound, involving:
- Use of protected amino acid derivatives
- Peptide coupling with uronium salts
- Introduction of methylamino groups via reductive amination
- Use of tert-butyl esters as protecting groups for carboxylic acids
This patent provides a practical framework for the synthesis of such complex amino acid derivatives with high stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound differs from tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate (CAS 474645-22-2) by the addition of a 2-amino-3-methylbutanoyl group, which increases molecular weight and introduces a peptide-like linkage .
- Compared to tert-butyl 4-[4-[(methylamino)methyl]phenyl]piperazine-1-carboxylate, the absence of an aromatic piperazine ring in the target compound suggests divergent applications (e.g., peptide vs. heterocyclic drug synthesis) .
- The benzyloxycarbonyl (Cbz) group in CAS 35047-60-0 contrasts with the tert-butyl ester in the target compound, highlighting differences in protecting group strategies .
Biological Activity
Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 301.41 g/mol. Its structure includes a tert-butyl group, a methoxy group, and an amino acid derivative, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that similar compounds can inhibit cholinesterases, which are critical in neurotransmission. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties in various assays, including the ABTS and FRAP tests. This suggests a potential role in mitigating oxidative stress-related conditions .
- Cellular Transformation : Some related compounds have been studied for their effects on cellular transformation in vitro, indicating potential implications in cancer biology .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and structurally similar compounds.
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | 1.90 ± 0.16 µM | |
| BChE Inhibition | 0.084 ± 0.008 µM | |
| Antioxidant Activity (ABTS) | High | |
| Cell Transformation | Dose-dependent |
Case Studies
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Cholinesterase Inhibition Study : A study investigated the inhibitory effects of various derivatives on AChE and BChE, revealing that modifications in the side chains significantly affected potency. The findings suggest that structural variations can enhance or diminish enzyme inhibition .
- Antioxidant Properties : Another study highlighted the antioxidant capabilities of related compounds, demonstrating their ability to reduce lipid peroxidation in biological systems. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .
- Cancer Research : Research involving similar compounds has indicated their role in inhibiting cell transformation processes associated with tumor promotion, providing insights into their potential as anticancer agents .
Q & A
Q. What are the recommended methods for synthesizing Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate, and how can reaction efficiency be optimized?
Synthesis of this compound likely involves multi-step protection/deprotection strategies due to its complex stereochemistry and functional groups (e.g., tert-butyl ester, methylamino, methoxy). A methodological approach includes:
- Stepwise coupling : Use tert-butyl-protected intermediates (e.g., tert-butyl esters in ) to stabilize reactive groups during peptide bond formation .
- Catalysis : Optimize coupling agents (e.g., HATU, DCC) for amide bond formation between the 2-amino-3-methylbutanoyl and methylamino moieties.
- Temperature control : Store intermediates below -20°C to prevent degradation, as seen in analogs like tert-butyl (3R)-3-amino-5-methylhexanoate .
- Yield monitoring : Track reaction progress via TLC or HPLC, referencing purity standards (e.g., 95% purity thresholds in ) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column, comparing retention times to known tert-butyl analogs (e.g., tert-butyl carbamates in ) .
- Spectroscopy :
- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from methyl and methoxy groups. ’s structural analysis of diselanyl derivatives demonstrates the utility of NMR for complex stereochemistry .
- Mass spectrometry : Confirm molecular weight via ESI-MS, referencing exact masses (e.g., 480.447 g/mol in ) .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Store at -20°C in anhydrous conditions, as recommended for tert-butyl esters in to prevent hydrolysis .
- Decomposition risks : Monitor for tert-butyl group cleavage under acidic conditions, which is common in related compounds (e.g., tert-butyl carbamates in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and expected structural outcomes?
Q. What experimental design principles apply to studying the compound’s reactivity in peptide coupling or ester hydrolysis?
- Split-plot design : Adapt methods from ’s agricultural studies by varying temperature, catalysts, and solvents in a factorial design .
- Kinetic analysis : Use pseudo-first-order conditions to isolate rate constants for tert-butyl ester hydrolysis, referencing PubChem’s kinetic data for similar esters .
Q. How can computational modeling predict the compound’s behavior in biological systems?
Q. What strategies mitigate stereochemical challenges during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
